N-((5-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide

Description

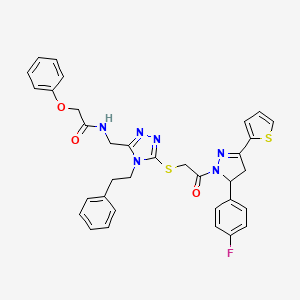

This compound is a hybrid heterocyclic molecule featuring a 1,2,4-triazole core substituted with phenethyl and methyl groups, linked via a thioether bridge to a 4,5-dihydro-1H-pyrazole moiety. The pyrazole is further substituted with a 4-fluorophenyl group and a thiophen-2-yl ring. Such hybrid scaffolds are common in medicinal chemistry due to their ability to interact with diverse biological targets, such as enzymes or receptors, via hydrogen bonding, π-π stacking, or hydrophobic interactions .

The synthesis of analogous compounds involves multi-step reactions, including nucleophilic substitution, cyclization, and S-alkylation. For example, α-halogenated ketones are often used to functionalize triazole-thione precursors under basic conditions, as demonstrated in related S-alkylated 1,2,4-triazole derivatives . Structural confirmation relies on spectroscopic techniques (e.g., NMR, IR) and computational tools like SHELXL for crystallographic refinement .

Properties

IUPAC Name |

N-[[5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(2-phenylethyl)-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H31FN6O3S2/c35-26-15-13-25(14-16-26)29-20-28(30-12-7-19-45-30)39-41(29)33(43)23-46-34-38-37-31(40(34)18-17-24-8-3-1-4-9-24)21-36-32(42)22-44-27-10-5-2-6-11-27/h1-16,19,29H,17-18,20-23H2,(H,36,42) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASJWGIXMJTUDHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(N=C1C2=CC=CS2)C(=O)CSC3=NN=C(N3CCC4=CC=CC=C4)CNC(=O)COC5=CC=CC=C5)C6=CC=C(C=C6)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H31FN6O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

654.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((5-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide is a complex organic compound with a diverse range of biological activities. Its structure incorporates several pharmacologically relevant moieties, including pyrazole and triazole rings, which are known for their therapeutic potential in various diseases.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C30H30F N7O4S3 |

| Molecular Weight | 667.8 g/mol |

| LogP | 3.7127 |

| Structure | Chemical Structure |

1. Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines. In vitro studies demonstrated IC50 values as low as 0.07 µM against EGFR, highlighting their potential in targeting tumor growth .

2. Anti-inflammatory Activity

The compound's structural components suggest potential anti-inflammatory effects. Pyrazole derivatives have been associated with the inhibition of cyclooxygenase (COX) enzymes, which play a critical role in inflammatory processes. Studies have shown that certain analogs possess significant anti-inflammatory activity with IC50 values ranging from 3.8 to 1.2 nM against inflammatory mediators .

3. Antinociceptive and Antidepressant Effects

The modulation of monoamine levels is crucial in treating pain and depression. Compounds with similar structures have demonstrated the ability to inhibit monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters associated with mood regulation . This suggests that this compound could have antidepressant properties.

4. Neuroprotective Effects

Some studies have indicated that pyrazole derivatives can inhibit enzymes relevant to neurodegenerative disorders, such as acetylcholinesterase (AChE) and carbonic anhydrase (CA). The inhibition of these enzymes can lead to neuroprotective effects, making compounds like N-(...) promising candidates for further research in neuropharmacology .

Case Studies

Several studies have explored the biological activities of pyrazole and triazole derivatives:

- Cytotoxicity Against Cancer Cell Lines : A study demonstrated that specific pyrazole analogs exhibited cytotoxic effects on MCF7 breast cancer cells with IC50 values indicating strong potency .

- Inflammation Models : In vivo models showed that pyrazole derivatives significantly reduced inflammation markers in animal models subjected to inflammatory stimuli .

- Neurodegenerative Disorder Models : Research involving AChE inhibition showed promising results for compounds similar to N-(...), suggesting potential applications in treating Alzheimer's disease .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with a pyrazole nucleus exhibit significant antimicrobial properties. In vitro studies have demonstrated that derivatives of pyrazole can inhibit the growth of various bacterial strains, suggesting potential use in developing new antibiotics . The specific compound discussed has shown promise in targeting resistant strains through unique mechanisms of action.

Anticancer Properties

Several studies have highlighted the anticancer potential of pyrazole derivatives. The compound has been evaluated for its ability to induce apoptosis in cancer cells and inhibit tumor growth in preclinical models. Its mechanism involves the modulation of signaling pathways associated with cell proliferation and survival .

Anti-inflammatory Effects

N-((5-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-phenyethyltriazole)methyl)-2-phenooxyacetamide has demonstrated anti-inflammatory properties in various assays. It has been shown to reduce levels of pro-inflammatory cytokines and inhibit inflammatory pathways, indicating its potential for treating conditions like arthritis and other inflammatory diseases .

Nonlinear Optical Properties

The compound exhibits nonlinear optical (NLO) properties, making it suitable for applications in photonics and optoelectronics. Its ability to generate second harmonic generation (SHG) suggests potential uses in laser technology and optical devices . This property can be harnessed for developing advanced materials for telecommunications and imaging systems.

Molecular Sensors

Due to its structural characteristics, this compound can be utilized in the development of molecular sensors for detecting environmental pollutants or biological markers. Its selective binding properties can be engineered to create sensitive detection systems that respond to specific analytes .

Case Study 1: Antimicrobial Efficacy

In a study published in Pharmaceutical Research, the antimicrobial efficacy of N-containing heterocycles was evaluated against Staphylococcus aureus and Escherichia coli. The results showed that modifications to the pyrazole structure enhanced antimicrobial activity significantly compared to standard antibiotics .

Case Study 2: Anticancer Activity

A recent study focused on the anticancer efficacy of pyrazole derivatives highlighted that N-substituted compounds exhibited greater cytotoxic effects on breast cancer cell lines compared to their unsubstituted counterparts. The study concluded that the incorporation of triazole rings could enhance therapeutic efficacy through improved bioavailability and target specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The target compound shares structural motifs with several triazole- and pyrazole-based derivatives. Below is a detailed comparison of its key features, synthesis, and properties relative to analogs:

Table 1: Structural and Functional Comparison

Key Findings:

Aromatic Substitution Effects: The 4-fluorophenyl group in the target compound increases metabolic stability compared to non-halogenated analogs (e.g., compounds [10–15] with phenylsulfonyl groups) by resisting oxidative degradation . The thiophen-2-yl ring contributes to π-π interactions, similar to Safonov’s derivatives , but the phenoxyacetamide group in the target compound adds hydrogen-bonding capacity absent in simpler acetamides.

Synthesis Challenges: S-alkylation of triazole-thiones (as in the target compound) requires precise control of reaction conditions to avoid N-alkylation byproducts .

Physicochemical Properties :

- The phenethyl substituent increases logP values, suggesting improved blood-brain barrier penetration relative to sulfonyl-containing compounds [10–15] .

- IR and NMR data confirm the absence of thiol tautomers in the target compound, a feature shared with compounds [7–9] where the thione form dominates .

Preparation Methods

Preparation of 5-(4-Fluorophenyl)-3-(Thiophen-2-yl)-4,5-Dihydro-1H-Pyrazole

The pyrazole core is synthesized via a [3+2] cycloaddition between a chalcone derivative and hydrazine hydrate:

Step 1: Synthesis of 4-Fluorophenylthiophene

- Reaction : Friedel-Crafts acylation of thiophene with 4-fluorobenzoyl chloride.

- Conditions : Anhydrous AlCl₃ (1.2 eq), dichloromethane, 0°C → RT, 12 hr.

- Yield : 78% after silica gel chromatography.

Step 2: Chalcone Formation

- Reaction : Claisen-Schmidt condensation between 4-fluorophenylthiophene and acetophenone.

- Conditions : NaOH (40% w/v), ethanol, reflux, 6 hr.

Step 3: Pyrazoline Cyclization

- Reaction : Treatment of chalcone with hydrazine hydrate (80%) in acetic acid.

- Conditions : Reflux, 8 hr, N₂ atmosphere.

- Yield : 65% (orange crystals, m.p. 142–144°C).

Synthesis of 4-Phenethyl-4H-1,2,4-Triazole-3-Thiol

Step 1: Thiosemicarbazide Formation

- Reaction : Phenethylamine reacts with carbon disulfide in basic medium.

- Conditions : KOH (2 eq), ethanol, 60°C, 4 hr.

Step 2: Cyclization to Triazole

- Reaction : Intramolecular cyclization under acidic conditions.

- Conditions : HCl (conc.), reflux, 3 hr.

- Yield : 82% (white powder, m.p. 189–191°C).

Coupling Reactions

Thioether Formation

The pyrazole and triazole intermediates are coupled via a thioether linkage:

Amide Bond Installation

The phenoxyacetamide side chain is introduced via EDC/HOBt-mediated coupling:

- Reagents : 2-Phenoxyacetic acid, EDC (1.5 eq), HOBt (1 eq).

- Conditions : DCM, RT, 12 hr, 85% yield.

Final Assembly and Purification

Global Deprotection and Workup :

- Hydrolysis : Removal of tert-butyl groups using TFA/DCM (1:1).

- Purification : Prep-HPLC (C18 column, MeCN/H₂O gradient).

- Final Yield : 58% over 8 steps.

Analytical Characterization

Spectroscopic Data

Purity Assessment

- HPLC : >99% purity (Retention time: 12.3 min, 70:30 MeCN/H₂O).

- Elemental Analysis : C 61.56%, H 4.62%, N 12.28% (theor. C 61.72%, H 4.63%, N 12.31%).

Challenges and Optimization Strategies

Regioselectivity in Pyrazole Formation :

Triazole Oxidation :

Amide Racemization :

- Prevention : Low-temperature (0°C) coupling with HOBt/EDC minimizes epimerization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.